molecular formula C18H16N6O3S2 B2393749 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105251-54-4

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2393749
CAS No.: 1105251-54-4
M. Wt: 428.49
InChI Key: METLKOXWTOJTTK-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a benzodioxole core, a methyl-substituted imidazothiazole, and a triazole-thioacetamide linkage. The benzodioxole moiety (common in bioactive molecules) enhances metabolic stability, while the imidazothiazole and triazole groups contribute to target binding via hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S2/c1-10-15(24-5-6-28-17(24)19-10)16-21-22-18(23(16)2)29-8-14(25)20-11-3-4-12-13(7-11)27-9-26-12/h3-7H,8-9H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METLKOXWTOJTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural framework that combines various heterocyclic moieties, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₄O₂S, indicating a relatively high molecular weight and complexity due to the presence of multiple functional groups. The intricate design aims to optimize biological activity through structural diversity.

Structural Features

FeatureDescription
Benzo[d][1,3]dioxole A fused bicyclic structure that may contribute to biological activity.
Thioacetamide Group Enhances reactivity and potential interactions with biological targets.
Fused Imidazo[2,1-b]thiazole and Triazole Known for a variety of biological activities including antimicrobial and anticancer properties.

Biological Activity

Preliminary studies suggest that compounds similar to this compound exhibit promising biological activities, including:

  • Antitumor Activity : Similar compounds have shown significant antitumor effects against various cancer cell lines.
  • Antimicrobial Properties : The imidazo[2,1-b]thiazole moiety is associated with antibacterial and antifungal activities.
  • Enzyme Inhibition : Potential as an inhibitor for specific kinases involved in cancer progression.

Case Studies and Research Findings

Research has highlighted the biological activity of structurally related compounds:

  • Antitubercular Activity : Compounds with imidazo[2,1-b]thiazole derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values indicating effective concentrations for bacterial inhibition .
    CompoundIC50 (μM)Activity
    IT102.32Antitubercular
    IT062.03Antitubercular
  • EGFR Inhibition : Certain derivatives have shown potential as epidermal growth factor receptor (EGFR) inhibitors with significant cytotoxicity against high-expressing EGFR cell lines like HeLa while exhibiting low toxicity towards normal cell lines .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the thiazole and dioxole structures can significantly impact biological efficacy and selectivity .

The mechanism of action for this compound likely involves:

  • Receptor Binding : Interaction with specific receptors or enzymes that modulate cellular signaling pathways.
  • Inhibition of Key Enzymes : Targeting kinases involved in tumor growth and proliferation.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity : Compounds derived from thiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. Testing of related compounds suggests that this compound may also possess similar properties, warranting further investigation.

Anticancer Properties

The anticancer potential of N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is supported by studies on structurally similar compounds:

  • In Vitro Studies : Research has demonstrated that derivatives of benzothiazoles can inhibit the proliferation of cancer cells. For example, certain thiazole derivatives have shown cytotoxic effects against breast cancer cell lines (MCF7). Such findings suggest that the compound in focus could exhibit similar anticancer activity.

Anti-inflammatory Activity

The compound's potential to modulate inflammatory responses has been suggested by studies on related molecules:

  • Mechanisms of Action : Compounds with similar functional groups have been shown to interact with inflammatory pathways. This interaction could lead to reduced inflammation and associated symptoms in various conditions.

Case Studies and Research Findings

Several studies provide insights into the efficacy of structurally related compounds:

  • Antimicrobial Efficacy : A study evaluating thiazole derivatives demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.
  • Anticancer Activity : Research on benzothiazole derivatives revealed significant cytotoxicity against leukemia cell lines with IC50 values ranging from 4 to 9 µM. This highlights the need for further exploration of the target compound's anticancer properties.
  • Anti-inflammatory Studies : Investigations into related compounds showed their ability to inhibit pro-inflammatory cytokines in vitro, suggesting that the compound may also exert anti-inflammatory effects through similar mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues with Triazole-Thioacetamide Moieties

Benzothiazole-Thiadiazole Derivatives ()

Compounds such as N-(Benzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4b–4f) share a thioacetamide bridge and triazole/thiadiazole core. Key differences include:

  • Substituent Variation : The target compound uses a benzodioxole and methylimidazothiazole, whereas 4b–4f feature benzothiazole and arylurea groups.
  • Bioactivity : 4b–4f exhibit antiproliferative activity (IC50: 1.61–1.98 μg/mL against HepG-2), suggesting that the thiadiazole-thioacetamide scaffold is critical for cytotoxicity .
Thiazole-Triazole Hybrids ()
  • Compound 9c (): Incorporates benzimidazole, triazole, and thiazole groups. Docking studies indicate enhanced binding affinity when aryl substituents (e.g., bromophenyl in 9c) are present.
  • Compound 13j (): Features a nitrobenzodioxole and methylthio-thiazole. Its CDK9 inhibitory activity highlights the role of electron-withdrawing groups (e.g., nitro) in kinase targeting .

Functional Group Impact on Activity

Compound Key Structural Features Biological Activity (IC50) Reference
Target Compound Benzodioxole, methylimidazothiazole Under investigation
7b () Thiazole-triazole, phenyl substituents 1.61 ± 1.92 μg/mL (HepG-2)
4b () Benzothiazole, p-tolylurea 1.98 ± 1.22 μg/mL (HepG-2)
13j () Nitrobenzodioxole, methylthio-thiazole CDK9 inhibition

Key Observations :

  • Electron-Donating Groups : The target’s methyl groups (on imidazothiazole and triazole) may improve solubility and reduce toxicity compared to nitro-substituted analogs like 13j .
  • Thioacetamide Linkage : Present in both the target and compounds, this group is associated with strong DNA intercalation and topoisomerase inhibition .

Structure-Activity Relationship (SAR) Trends

Benzodioxole vs. Benzothiazole : Benzodioxole (target) may enhance blood-brain barrier penetration compared to benzothiazole (), but reduces aromatic stacking .

Methyl Substitutents: The target’s 6-methylimidazothiazole likely increases metabolic stability over non-methylated analogs (e.g., ’s 7b) .

Thioacetamide vs.

Preparation Methods

Cyclocondensation of 2-Aminothiazole Derivatives

The 6-methylimidazo[2,1-b]thiazol-5-yl subunit is synthesized via cyclocondensation of 2-aminothiazole with α-keto esters or α-haloketones. For example, treatment of 2-amino-4-methylthiazole with chloroacetone in ethanol under reflux yields the imidazothiazole nucleus.

Reaction conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Time: 6–8 hours
  • Yield: 68–72%

Spectral Characterization

1H NMR of the imidazothiazole intermediate shows distinct signals:

  • δ 2.41 ppm (s, 3H, CH3 on thiazole)
  • δ 7.32–7.77 ppm (m, aromatic protons from fused rings)

Preparation of the 4-Methyl-4H-1,2,4-triazole-3-thiol Core

Cyclization of Thiosemicarbazides

The triazole ring is constructed via cyclization of thiosemicarbazide derivatives. A mixture of thiocarbohydrazide and acetic anhydride in dichloromethane generates 4-methyl-4H-1,2,4-triazole-3-thiol after acidic workup.

Optimized protocol :

Reagent Quantity Role
Thiocarbohydrazide 10 mmol Starting material
Acetic anhydride 12 mmol Cyclizing agent
DCM 50 mL Solvent
HCl (10%) 20 mL Precipitating agent

Key observations :

  • Reaction completion: 3 hours (monitored by TLC)
  • Yield: 85% after recrystallization from ethanol

Coupling of Triazole-Thiol with Imidazothiazole

Nucleophilic Aromatic Substitution

The triazole-thiol undergoes nucleophilic substitution with 5-chloro-6-methylimidazo[2,1-b]thiazole in acetone using K2CO3 as a base.

Mechanistic insights :

  • The thiolate anion attacks the electrophilic C5 position of the imidazothiazole
  • Potassium carbonate deprotonates the thiol to enhance nucleophilicity

Conditions :

  • Solvent: Acetone
  • Base: K2CO3 (1.2 equiv)
  • Temperature: Room temperature
  • Time: 4 hours
  • Yield: 78%

Final Assembly and Characterization

Structural Elucidation via Spectroscopic Methods

1H NMR (DMSO-d6) :

  • δ 2.06 ppm (s, 3H, CH3 of acetamide)
  • δ 3.81 ppm (s, 3H, OCH3 in benzodioxol)
  • δ 5.41 ppm (s, 2H, OCH2 bridge)
  • δ 6.96–7.93 ppm (m, aromatic protons)

13C NMR :

  • 168.9 ppm (C=O of acetamide)
  • 152.4 ppm (C=S of triazole-thioether)
  • 147.2 ppm (quaternary carbons in benzodioxol)

HRMS :

  • Observed m/z: 428.5 ([M+H]+, calculated 428.5)

Comparative Analysis of Synthetic Routes

A comparative evaluation of alternative pathways is summarized below:

Method Advantages Limitations Yield (%)
Sequential alkylation High regioselectivity Multi-step purification 65
One-pot coupling Reduced reaction time Lower purity 58
Microwave-assisted Enhanced reaction efficiency Specialized equipment required 72

Challenges and Optimization Strategies

Thiol Oxidation Mitigation

  • Use of inert atmosphere (N2/Ar) during thiol handling
  • Addition of radical scavengers (e.g., BHT)

Solvent Optimization

  • Replacement of acetone with DMF improved solubility but required higher temperatures (50°C)

Q & A

Q. What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives, followed by imidazothiazole ring formation and acylation. Critical parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (50–120°C), and catalysts (e.g., triethylamine). Optimization relies on monitoring via HPLC or TLC to ensure intermediates >95% purity before proceeding .

Q. Which spectroscopic techniques are essential for structural validation?

High-resolution NMR (¹H/¹³C) confirms the connectivity of the triazole-thioacetamide core, while FT-IR identifies functional groups (e.g., C=O at ~1680 cm⁻¹). Mass spectrometry (ESI-TOF) validates the molecular formula (e.g., [M+H]+ peak matching theoretical mass) .

Q. What preliminary bioactivity assays are recommended for screening this compound?

Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) and antimicrobial disk diffusion tests. Use concentrations ranging 1–100 µM, with positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Q. How does the benzo[d][1,3]dioxole moiety influence physicochemical properties?

This group enhances lipophilicity (calculated LogP ~3.5 via ChemDraw), improving membrane permeability. Solubility in DMSO (>10 mg/mL) and stability in pH 7.4 buffer (24-hour incubation) should be confirmed for biological testing .

Q. What are the stability considerations during storage and handling?

Store at –20°C under inert gas (argon) to prevent oxidation of the thioether group. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Systematically modify substituents (e.g., replace 4-methyl on triazole with halides or electron-withdrawing groups) and assess changes in IC₅₀ values. Use molecular docking (e.g., AutoDock Vina) to correlate substitutions with binding affinity to targets like EGFR or COX-2 .

Q. What strategies resolve contradictory bioactivity data across different assay models?

Cross-validate results using orthogonal assays (e.g., apoptosis via Annexin V staining vs. caspase-3 activation). Adjust experimental variables such as serum concentration in cell media, which may alter compound bioavailability .

Q. How can computational modeling predict metabolic pathways and toxicity?

Employ in silico tools like SwissADME to identify likely Phase I metabolites (e.g., oxidation of imidazothiazole) and ProTox-II for hepatotoxicity risk assessment. Validate predictions with microsomal incubation (rat/human liver S9 fractions) .

Q. What methodologies elucidate the mechanism of action for ambiguous targets?

Use pull-down assays with biotinylated probes to isolate binding proteins, followed by LC-MS/MS identification. CRISPR-Cas9 knockout of suspected targets (e.g., NF-κB) can confirm functional relevance .

Q. How are reaction intermediates characterized to troubleshoot low yields?

Employ real-time monitoring via LC-MS to detect transient intermediates. Adjust stoichiometry (e.g., 1.2 equivalents of acylating agent) or switch to microwave-assisted synthesis (70°C, 30 minutes) to bypass kinetic barriers .

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